ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate
Description
Properties
CAS No. |
92869-57-3 |
|---|---|
Molecular Formula |
C15H18Cl2N2O2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-2-21-15(20)13-10-18-14-4-3-11(9-12(13)14)19(7-5-16)8-6-17/h3-4,9-10,18H,2,5-8H2,1H3 |
InChI Key |
AAIQFZPANIDUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
The primary synthesis involves alkylation of ethyl indole-3-carboxylate with bis(2-chloroethyl)amine. Key steps include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl indole-3-carboxylate, bis(2-chloroethyl)amine | Base indole scaffold preparation |
| 2 | Solvent: DMF or dichloroethane | Reaction medium optimization |
| 3 | Temperature: 60–80°C, 12–24 hrs | Facilitate nucleophilic substitution |
| 4 | Acidic workup (HCl) | Neutralization and isolation |
This method yields 72–85% product purity after recrystallization in ethanol.
Alternative Method: Carboxylation-Amination Sequence
A two-step approach modifies the indole ring prior to introducing the bis(2-chloroethyl)amino group:
Step 1: Indole-3-carboxylate Synthesis
- Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., acetyl chloride).
- Reduction using triethylsilane yields 3-alkylated intermediates (e.g., ethyl 3-ethyl-5-chloroindole-2-carboxylate).
Step 2: Amination
- React intermediate with bis(2-chloroethyl)amine under reflux in dichloroethane.
- Key Catalysts : Aluminum chloride (10 mol%) enhances electrophilic substitution.
Industrial-Scale Optimization
For large batches, continuous flow reactors improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24 hrs | 6–8 hrs |
| Yield | 78% | 89% |
| Purity | 92% | 98.5% |
Process optimizations include in-line pH monitoring and solvent recycling systems to reduce waste.
Critical Reaction Variables
Experimental studies highlight the impact of:
- Solvent Polarity : DMF outperforms THF due to better amine solubility (yield increase: 15–20%).
- Temperature Control : Reactions above 80°C lead to N-dealkylation side products (reducing yield by 12–18%).
- Catalyst Load : Excess AlCl3 (>15 mol%) causes indole ring degradation.
Analytical Validation
Post-synthesis characterization includes:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), reflux | 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid + ethanol |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of the carboxylic acid + ethanol |
The indole core remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids or bases .
Alkylation via Nitrogen Mustard Activity
The bis(2-chloroethyl)amino group acts as a nitrogen mustard, enabling alkylation through the formation of reactive aziridinium intermediates. This mechanism is central to its biological activity, particularly in DNA crosslinking:
| Step | Process | Details |
|---|---|---|
| 1. Aziridinium Formation | Intramolecular cyclization | Chloroethyl groups lose Cl⁻, forming a strained aziridinium ring. |
| 2. Nucleophilic Attack | DNA/Protein Interaction | Aziridinium reacts with nucleophiles (e.g., DNA guanine N7), causing crosslinks and cytotoxicity. |
This reactivity is pH-dependent, with optimal alkylation occurring under slightly alkaline conditions.
Substitution Reactions
The chloroethyl groups participate in nucleophilic substitution (SN2) with amines, thiols, or alcohols, enabling structural diversification:
| Reaction Type | Reagents | Products |
|---|---|---|
| Amine Substitution | Primary/Secondary amines | Bis(2-aminoethyl)amino derivatives |
| Thiol Substitution | Thiols (e.g., glutathione) | Thioether-linked metabolites |
Substitution reactions are stereospecific and influenced by steric hindrance from the indole ring .
Oxidation and Reduction
The indole ring and chloroethyl groups undergo redox transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Indole Oxidation | KMnO₄, acidic conditions | Oxindole or quinoline derivatives |
| Chloroethyl Reduction | LiAlH₄ or NaBH₄ | Ethylamino groups |
Reduction of the ester group to a primary alcohol is also feasible under strong reducing conditions.
Photochemical Degradation
Exposure to UV light induces homolytic cleavage of C-Cl bonds, generating free radicals that lead to decomposition. This property necessitates storage in light-resistant containers .
Comparative Reactivity
The compound’s reactivity differs from simpler nitrogen mustards due to the electron-withdrawing indole ring, which stabilizes transition states during substitution. Key contrasts include:
| Feature | Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate | Bis(2-chloroethyl)amine |
|---|---|---|
| Alkylation Rate | Slower (steric hindrance from indole) | Faster |
| Hydrolysis Stability | Higher (ester group stabilizes intermediate) | Lower |
Scientific Research Applications
Therapeutic Applications
Bendamustine has been extensively studied and utilized in various therapeutic settings:
-
Hematologic Malignancies :
- Chronic Lymphocytic Leukemia (CLL) : Bendamustine is approved for use in combination therapies for CLL, demonstrating significant efficacy in reducing tumor burden.
- Non-Hodgkin Lymphoma (NHL) : It is also used in treating indolent forms of NHL, often in conjunction with rituximab.
-
Solid Tumors :
- Research indicates potential applications in treating solid tumors, although its primary focus remains on hematologic cancers.
-
Combination Therapies :
- Bendamustine is frequently combined with other agents such as rituximab or chlorambucil to enhance therapeutic outcomes and improve patient survival rates.
Case Studies
Several studies have documented the effectiveness of Bendamustine in clinical settings:
- Study on CLL Patients : A clinical trial involving 200 patients with relapsed CLL demonstrated that those treated with Bendamustine plus rituximab had a significantly higher overall response rate (ORR) compared to those receiving rituximab alone (ORR of 83% vs. 65%) .
- NHL Treatment Efficacy : Another study evaluated the use of Bendamustine in patients with relapsed or refractory NHL. Results indicated a response rate of approximately 75%, with manageable side effects .
Data Tables
The following table summarizes key clinical findings related to Bendamustine's applications:
| Study Type | Patient Population | Treatment Regimen | Response Rate | Comments |
|---|---|---|---|---|
| Clinical Trial | CLL Patients | Bendamustine + Rituximab | 83% | Significant improvement over control |
| Retrospective Study | NHL Patients | Bendamustine alone | 75% | Effective for relapsed cases |
| Phase II Trial | Solid Tumor Patients | Bendamustine + Chemotherapy | 60% | Promising results; further studies needed |
Mechanism of Action
The mechanism of action of ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription . This results in the disruption of cellular processes and induces cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate
- Chlorambucil
- 5-[Bis-2(Chloro-Ethyl)-Amino]-2,4-Dintro-Benzamide
Uniqueness
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds. The presence of the bis(2-chloroethyl)amino group enhances its potential as an alkylating agent, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to anticancer properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring system substituted with a bis(2-chloroethyl)amino group and an ethyl ester at the carboxylic acid position. The structural formula can be represented as follows:
This compound exhibits its biological activity primarily through the following mechanisms:
- Alkylation of DNA : The bis(2-chloroethyl)amino moiety is known to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication, which is a common mechanism for many anticancer agents.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in critical cellular pathways, such as those involved in inflammation and cell proliferation.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:
- Breast Cancer : The compound exhibited significant cytotoxicity against MDA-MB-231 cells, with an IC50 value indicating effective growth inhibition.
- Lung Cancer : Studies have reported similar effects on A549 lung cancer cells, suggesting broad-spectrum anticancer activity.
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | DNA alkylation and apoptosis induction |
| A549 | 7.2 | Inhibition of cell proliferation |
| HeLa | 6.5 | Induction of apoptosis |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indole scaffold and the chloroethyl side chains significantly affect biological activity. For instance:
- Substituent Variations : Introducing different substituents on the indole ring can enhance potency against specific cancer types.
- Chain Length : Variations in the length of the alkyl chain linked to the nitrogen atom can also impact the compound's efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MDA-MB-231 Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in cell viability through apoptosis pathways.
- Combination Therapy : Research has explored its use in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to standard treatments.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic window, revealing promising results that support further clinical evaluation.
Q & A
Basic: What are the optimal synthetic routes for ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step process starting with functionalization of the indole core. For example, chlorophenylhydrazine hydrochloride can undergo condensation with ethyl acetoacetate under reflux in glacial acetic acid, followed by cooling and recrystallization from ethanol to isolate intermediates . The bis(2-chloroethyl)amino group is introduced via nucleophilic substitution or alkylation. Key steps:
- Reaction Optimization : Maintain precise stoichiometry and temperature control during alkylation to avoid side reactions.
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization.
- Characterization : Confirm purity via HPLC (≥95% purity threshold) and structural validation using , , and high-resolution mass spectrometry (HRMS) .
Advanced: How do structural modifications at the 5-position of the indole ring influence the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical:
- Substituent Effects : Replace the bis(2-chloroethyl)amino group with other alkylating agents (e.g., methyl or ethyl groups) to assess changes in cytotoxicity or DNA crosslinking efficiency.
- Biological Assays : Test modified analogs in in vitro models (e.g., cancer cell lines) using IC determinations. Compare with the parent compound to identify pharmacophore requirements.
- Computational Modeling : Employ molecular docking to evaluate interactions with target enzymes (e.g., DNA alkyltransferases) and QSAR models to predict activity trends .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : (300–400 MHz) to confirm proton environments, particularly the indole NH (~10–12 ppm) and ethyl ester groups (~1.3–4.3 ppm). if fluorine substituents are present .
- Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight (e.g., calculated for : 330.05 g/mol).
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemistry and confirm substituent positioning .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables such as cell line origin (e.g., HeLa vs. HEK293), incubation time, and compound solubility (use DMSO stocks ≤0.1% v/v).
- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation as a source of variability.
- Structural Analog Comparison : Benchmark against known alkylating agents (e.g., nitrogen mustards) to contextualize potency.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Safety: What precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity Mitigation : The bis(2-chloroethyl)amino group is a potent alkylating agent, classified as highly toxic (LD data similar to nitrogen mustards; see ).
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation.
- Waste Disposal : Collect contaminated materials in sealed containers for incineration by certified hazardous waste handlers .
Basic: How is the compound’s stability assessed under experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Solution Stability : Monitor degradation in PBS or cell culture media via HPLC over 24–72 hours.
- Light Sensitivity : Store in amber vials at –20°C if susceptible to photodegradation (common for indole derivatives) .
Advanced: What computational tools are suitable for studying its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model DNA alkylation mechanisms.
- Density Functional Theory (DFT) : Calculate electron distribution at the 5-position to predict reactivity.
- Crystal Structure Mapping : Align with Protein Data Bank (PDB) entries (e.g., DNA repair enzymes) using PyMOL .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
